molecular formula C10H10Br2OS B14044561 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one

1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14044561
M. Wt: 338.06 g/mol
InChI Key: XSMMYFANKORGEE-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organobromine compound with a complex structure It is characterized by the presence of bromine atoms, a mercapto group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in both research and therapeutic contexts.

Comparison with Similar Compounds

1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-2-methylpropane: A simpler organobromine compound used as a solvent and intermediate in organic synthesis.

    1-Bromopropane: Another organobromine compound with applications as a solvent and in the production of pharmaceuticals.

The uniqueness of this compound lies in its combination of bromine and mercapto groups, which provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-3-2-4-9(14)8(7)5-11/h2-4,10,14H,5H2,1H3

InChI Key

XSMMYFANKORGEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)S)CBr)Br

Origin of Product

United States

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